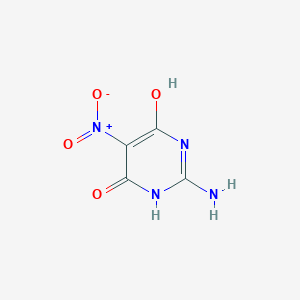

2-Amino-4,6-dihydroxy-5-nitropyrimidine

Description

BenchChem offers high-quality 2-Amino-4,6-dihydroxy-5-nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,6-dihydroxy-5-nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-hydroxy-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBYRLPUWQNZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336851 | |

| Record name | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80466-56-4 | |

| Record name | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of 2-Amino-4,6-dihydroxy-5-nitropyrimidine

The following technical guide is structured as an authoritative whitepaper for drug development professionals and synthetic chemists. It prioritizes mechanistic insight, process safety, and downstream applicability.

Executive Summary

2-Amino-4,6-dihydroxy-5-nitropyrimidine (CAS: 80466-56-4) is a critical heterocyclic intermediate in the synthesis of guanine derivatives and antiviral pharmaceuticals. It serves as the direct precursor to 2,5-diamino-4,6-dihydroxypyrimidine , a scaffold essential for the production of acyclic nucleoside analogues such as Famciclovir and Penciclovir .

This guide details a robust, two-step synthetic route starting from commercially available guanidine and diethyl malonate. It addresses the critical challenge of regioselective nitration at the C5 position while avoiding oxidative degradation of the electron-rich pyrimidine ring.

Chemical Identity and Tautomerism

Understanding the tautomeric equilibrium is vital for characterization and solubility handling. While often chemically named as a "diol," the compound exists predominantly as the dione (lactam) tautomer in the solid state and in polar solvents like DMSO.

-

IUPAC Name: 2-amino-5-nitro-1H-pyrimidine-4,6-dione

-

Molecular Weight: 172.09 g/mol

-

Appearance: Yellow to orange crystalline solid

-

Solubility: Insoluble in water and common organic solvents; soluble in dilute alkalis (forming salts) and hot DMSO.

Tautomeric Equilibrium Visualization

The following diagram illustrates the shift from the "dihydroxy" form (often used in nomenclature) to the "dione" form (observed physically).

Caption: Tautomeric shift favoring the dione structure due to amide resonance stabilization.

Experimental Synthesis Protocol

The synthesis is divided into two unit operations: Cyclocondensation and Electrophilic Nitration .

Workflow Diagram

Caption: Two-step industrial workflow for the synthesis of the target nitro-pyrimidine.

Step 1: Synthesis of Precursor (2-Amino-4,6-dihydroxypyrimidine)

This step constructs the pyrimidine ring.[3][4] The use of sodium methoxide ensures deprotonation of the guanidine and the malonate, facilitating nucleophilic attack.

-

Reagents: Guanidine Nitrate (1.0 eq), Diethyl Malonate (1.0 eq), Sodium Methoxide (2.5 eq), Methanol (anhydrous).

-

Protocol:

-

Charge a reactor with anhydrous methanol and slowly add sodium methoxide (exothermic).

-

Add guanidine nitrate and stir until dissolved.

-

Add diethyl malonate dropwise over 30 minutes to control temperature.

-

Heat the mixture to reflux (approx. 65°C) for 4–6 hours. A heavy white precipitate (the sodium salt) will form.

-

Work-up: Distill off methanol. Dissolve the residue in water.[3][4][5] Acidify carefully with HCl to pH 5–6.

-

Yield: Expected 85–90%.

-

Step 2: Nitration (The Critical Step)

Direct nitration of the electron-rich pyrimidine requires strict temperature control to prevent the formation of unstable 5,5-dinitro species or oxidative ring opening.

-

Reagents: 2-Amino-4,6-dihydroxypyrimidine (Intermediate), Sulfuric Acid (98%), Fuming Nitric Acid (90%+).

-

Protocol:

-

Preparation: Cool Sulfuric Acid (5 volumes relative to solid) to 0–5°C in a jacketed reactor.

-

Addition: Slowly add the intermediate solid to the acid with vigorous stirring. Ensure the internal temperature does not exceed 10°C. Note: The solid may dissolve slowly.

-

Nitration: Add Fuming Nitric Acid (1.1 eq) dropwise over 1 hour. CRITICAL: Maintain temperature <10°C. Higher temperatures favor dinitration and violent decomposition.

-

Reaction: Allow the mixture to stir at 0–5°C for 2 hours, then slowly warm to 20°C for 1 hour to complete the reaction.

-

Quench: Pour the reaction mixture slowly onto crushed ice (10 volumes). The product will precipitate as a yellow solid.

-

Isolation: Filter the solid. Wash with cold water until the filtrate is neutral (pH > 4).

-

Drying: Dry in a vacuum oven at 60°C.

-

Yield: Expected 75–85%.

-

Characterization Data

The following data confirms the structure and purity of the isolated material.

Spectroscopic Profile[4][7]

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| ¹H NMR | Solvent: DMSO-d₆ | δ 10.0–12.0 ppm (Broad s, 2H) | Amide/OH protons (exchangeable). |

| δ 7.5–8.0 ppm (Broad s, 2H) | Exocyclic –NH₂ group (deshielded by nitro group). | ||

| Absence of signal at ~5.5 ppm | Confirms substitution at C5 (loss of C5-H). | ||

| FT-IR | KBr Pellet | 1530–1550 cm⁻¹ (Strong) | Asymmetric NO₂ stretch. |

| 1340–1360 cm⁻¹ (Strong) | Symmetric NO₂ stretch. | ||

| 1650–1700 cm⁻¹ | C=O (Amide) stretch (confirms dione form). | ||

| Mass Spec | ESI-MS (Neg) | m/z 171 [M-H]⁻ | Deprotonated molecular ion. |

| Physical | Melting Point | >300°C (Decomposes) | High lattice energy typical of H-bonded pyrimidines. |

Quality Control Check

-

HPLC: Run on C18 column, Phosphate buffer/Methanol gradient. Target purity >98%.

-

Appearance: Product must be yellow. A brown or black color indicates oxidative degradation during nitration.

Process Safety & Engineering

The nitration step involves significant hazards that must be mitigated in a scale-up environment.

-

Exotherm Management: The nitration is highly exothermic. In a batch reactor, cooling capacity must be sufficient to maintain T < 10°C during HNO₃ addition.

-

NOx Fumes: The reaction may generate reddish-brown NO₂ fumes. Scrubbers (NaOH solution) are required for reactor vents.

-

Energetic Instability: While the mono-nitro compound is stable, the formation of 5,5-dinitro byproducts (if heated or over-nitrated) can create shock-sensitive solids. Strictly limit HNO₃ equivalents to 1.1–1.2 eq.

Downstream Application: Reduction

The primary utility of this compound is as a precursor to 2,5-diamino-4,6-dihydroxypyrimidine .

-

Reduction Method: Catalytic hydrogenation (H₂, Pd/C or Raney Ni) in aqueous alkali or acetic acid.

-

Reaction Pathway: The 5-nitro group is reduced to a 5-amino group.

-

Significance: The resulting triamine is the substrate for condensation with formamides or orthoesters to build the purine ring system found in guanosine analogs (e.g., Acyclovir synthesis).

References

-

Nitration Methodologies: National Institutes of Health (NIH). "Synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines." Available at: [Link]

-

Tautomerism & Basicity: ACS Omega. "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives." Available at: [Link]

-

Compound Data: PubChem. "2-Amino-4,6-dihydroxy-5-nitropyrimidine Compound Summary."[2] Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Amino-4,6-dihydroxy-5-nitropyrimidine | C4H4N4O4 | CID 536768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Biological Activity of 2-Amino-4,6-dihydroxy-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Drawing upon existing knowledge of structurally related compounds and established principles of medicinal chemistry, this document outlines hypothesized mechanisms of action and provides detailed, field-proven protocols for their experimental validation.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its presence in the nucleobases uracil, thymine, and cytosine underlines its fundamental role in biological systems. This inherent biocompatibility, coupled with the versatility for chemical modification, has made pyrimidine derivatives a fertile ground for the discovery of novel drugs. The 2-aminopyrimidine moiety, in particular, is a privileged scaffold found in a wide array of bioactive molecules, including kinase inhibitors and antimicrobial agents.[1]

The introduction of a nitro group onto the pyrimidine ring, as in 2-Amino-4,6-dihydroxy-5-nitropyrimidine, significantly alters its electronic properties. The strong electron-withdrawing nature of the nitro group can enhance the molecule's interaction with biological targets and modulate its metabolic stability. This guide explores the latent therapeutic potential of 2-Amino-4,6-dihydroxy-5-nitropyrimidine, postulating its involvement in key signaling pathways and providing a roadmap for its empirical investigation.

Physicochemical Properties of 2-Amino-4,6-dihydroxy-5-nitropyrimidine

A thorough understanding of a compound's physicochemical properties is paramount for the design of meaningful biological assays and the interpretation of their results. The following table summarizes the key computed properties of 2-Amino-4,6-dihydroxy-5-nitropyrimidine, sourced from the PubChem database.[2]

| Property | Value | Source |

| Molecular Formula | C4H4N4O4 | PubChem[2] |

| Molecular Weight | 172.10 g/mol | PubChem[2] |

| IUPAC Name | 2-amino-5-nitro-1H-pyrimidine-4,6-dione | PubChem[2] |

| CAS Number | 80466-56-4 | PubChem[2] |

| Hydrogen Bond Donors | 3 | PubChem[2] |

| Hydrogen Bond Acceptors | 5 | PubChem[2] |

| LogP (calculated) | -0.9 | PubChem[2] |

The presence of multiple hydrogen bond donors and acceptors, along with a low calculated LogP value, suggests that 2-Amino-4,6-dihydroxy-5-nitropyrimidine is a polar molecule with good potential for aqueous solubility. The nitro group at the 5-position is known to decrease the basicity of the pyrimidine ring system.[3]

Potential Biological Activities and Hypothesized Mechanisms of Action

While direct experimental data on the biological activity of 2-Amino-4,6-dihydroxy-5-nitropyrimidine is limited, the known activities of structurally analogous compounds allow for the formulation of several compelling hypotheses.

Anticancer Activity via Thymidine Phosphorylase Inhibition

Hypothesis: 2-Amino-4,6-dihydroxy-5-nitropyrimidine may exhibit anticancer activity by inhibiting thymidine phosphorylase, an enzyme critical for DNA synthesis and repair in rapidly proliferating cancer cells.

Rationale: A closely related compound, 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine, has been identified as an inhibitor of thymidine phosphorylase.[4] The inhibition of this enzyme disrupts the nucleotide salvage pathway, leading to an imbalance in the cellular pool of deoxynucleotides, which can trigger apoptosis in cancer cells.[4] The shared 2-amino-6-hydroxy-5-nitropyrimidine core suggests a similar mode of action for the target compound.

Caption: Proposed mechanism of anticancer activity.

Kinase Inhibition

Hypothesis: The 2-aminopyrimidine scaffold of the compound may serve as a hinge-binding motif for various protein kinases, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.

Rationale: The 2-aminopyrimidine core is a well-established pharmacophore in the design of kinase inhibitors.[1] Many approved cancer drugs utilize this scaffold to target the ATP-binding pocket of kinases. The dihydroxy and nitro substituents on the pyrimidine ring could form specific hydrogen bonds and other interactions within the kinase active site, conferring potency and selectivity.

Caption: Hypothesized mechanism of kinase inhibition.

Anti-inflammatory Activity through NF-κB Pathway Modulation

Hypothesis: 2-Amino-4,6-dihydroxy-5-nitropyrimidine may exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.

Rationale: A novel pyrimidine derivative has demonstrated anti-inflammatory and antioxidant properties through the inhibition of the NF-κB signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation. Inhibition of this pathway is a validated strategy for the treatment of inflammatory diseases. The electronic properties of the nitro group and the hydrogen-bonding capacity of the hydroxyl and amino groups could facilitate interactions with components of the NF-κB signaling cascade.

Caption: Potential modulation of the NF-κB signaling pathway.

Experimental Validation Protocols

The following protocols are designed to be self-validating systems for the empirical testing of the hypothesized biological activities of 2-Amino-4,6-dihydroxy-5-nitropyrimidine.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

-

2-Amino-4,6-dihydroxy-5-nitropyrimidine (test compound)

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Thymidine Phosphorylase Inhibition Assay

This spectrophotometric assay measures the conversion of thymidine to thymine, catalyzed by thymidine phosphorylase.[9]

Materials:

-

Recombinant human or E. coli thymidine phosphorylase

-

Thymidine

-

Potassium phosphate buffer (pH 7.4)

-

Test compound

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and the test compound at various concentrations.

-

Add the thymidine phosphorylase enzyme to the reaction mixture and incubate for 10 minutes at 25°C.[9]

-

Initiate the reaction by adding thymidine solution.

-

Immediately measure the decrease in absorbance at 290 nm for 5-10 minutes.

-

Include a positive control (a known thymidine phosphorylase inhibitor) and a negative control (no inhibitor).

Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the negative control and calculate the IC50 value.

Kinase Inhibition Assay

A variety of kinase assay formats are available. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

-

Kinase of interest (e.g., EGFR, VEGFR)

-

Kinase substrate (peptide or protein)

-

ATP

-

Test compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white microplates

-

Luminometer

Procedure:

-

Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for the desired time at the optimal temperature for the kinase.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Nitric Oxide Production Assay in Macrophages

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation, by quantifying its stable end product, nitrite, using the Griess reagent.[2]

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent System

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

-

Collect the cell culture supernatants.

-

Add the Griess reagents to the supernatants according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm.

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite in the samples from the standard curve. Calculate the percentage of inhibition of NO production by the test compound.

NF-κB Signaling Pathway Analysis

This assay measures the transcriptional activity of NF-κB using a luciferase reporter gene under the control of NF-κB response elements.

Materials:

-

HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

Complete culture medium

-

LPS or TNF-α (as an NF-κB activator)

-

Test compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well white plate.

-

Pre-treat the cells with the test compound for 1 hour.

-

Stimulate the cells with an NF-κB activator for 6-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence.

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB transcriptional activity.

This technique is used to detect changes in the phosphorylation and degradation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the test compound and/or an NF-κB activator for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Analyze the changes in the phosphorylation levels of IκBα and p65, and the degradation of total IκBα, in response to treatment with the test compound.

Synthesis and Derivatization Strategies

A plausible synthetic route to 2-Amino-4,6-dihydroxy-5-nitropyrimidine involves a two-step process: the synthesis of the 2-amino-4,6-dihydroxypyrimidine precursor, followed by nitration at the 5-position.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This can be achieved through the condensation of guanidine with a malonic acid diester, such as dimethyl malonate, in the presence of a strong base like sodium methoxide.[1]

Sources

- 1. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

Advanced Theoretical Characterization of 2-Amino-4,6-dihydroxy-5-nitropyrimidine (ADNP): A Structural & Electronic Analysis Guide

Executive Summary

This technical guide provides a comprehensive framework for the theoretical study of 2-Amino-4,6-dihydroxy-5-nitropyrimidine (ADNP) . As a poly-functionalized pyrimidine, ADNP serves as a critical scaffold in two distinct high-stakes fields: energetic materials (due to its high nitrogen content and H-bonding stability) and pharmaceutical design (as an adenosine receptor antagonist precursor).

The core challenge in modeling ADNP lies in its prototropic tautomerism . The "dihydroxy" nomenclature is often a misnomer in the ground state; theoretical evidence strongly suggests a preference for the dione (diketo) or mixed keto-enol forms stabilized by intramolecular hydrogen bonding with the nitro group. This guide outlines the precise computational workflows required to resolve these structural ambiguities and predict reactivity.

Structural Dynamics & Tautomeric Equilibria

The first step in any theoretical study of ADNP is resolving the tautomeric landscape. You cannot model "reactivity" until you confirm which molecule you are actually modeling.

The Tautomeric Challenge

ADNP possesses three exchangeable protons (excluding the amine) and multiple H-bond acceptors (nitro O, carbonyl O, ring N). This leads to a complex equilibrium between:

-

Tri-ol form (Aromatic): 2-amino-5-nitro-4,6-dihydroxypyrimidine.

-

Dione form (Non-aromatic): 2-amino-5-nitro-1H-pyrimidine-4,6-dione.

-

Zwitterionic forms: Common in aqueous solvation models.

Scientific Insight: Previous DFT studies on homologous 5-nitropyrimidines indicate that the dione form is generally the global minimum in the gas phase and solid state due to the formation of a "push-pull" electronic system and extensive intermolecular hydrogen bonding networks.

Computational Protocol: Conformational Scanning

To rigorously identify the global minimum, follow this workflow:

-

Initial Guess: Generate 3D coordinates for the dione, diol, and keto-enol hybrid tautomers.

-

Level of Theory: Utilize DFT/B3LYP with the 6-311++G(d,p) basis set. The diffuse functions (++) are non-negotiable for capturing the lone pair interactions of the nitro and amino groups.

-

Solvation Model: Use PCM (Polarizable Continuum Model) with water ($ \epsilon=78.4 $) to simulate physiological conditions for drug applications, and vacuum for energetic material modeling.

Visualization: Tautomerism Workflow

The following diagram illustrates the decision logic for selecting the stable conformer.

Figure 1: Logic flow for determining the thermodynamically dominant tautomer of ADNP prior to property calculation.

Electronic Structure & Reactivity Descriptors[1]

Once the geometry is optimized (typically the dione form stabilized by an intramolecular H-bond between the amino H and nitro O), we analyze the electronic landscape.

Frontier Molecular Orbitals (FMO)

The energy gap ($ \Delta E $) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the primary indicator of chemical stability (kinetic inertness).

-

HOMO Location: Typically localized on the amino group and the pyrimidine ring carbons (electron donor).

-

LUMO Location: Heavily concentrated on the nitro group ($ -NO_2 $), indicating susceptibility to nucleophilic attack or reduction.

Data Interpretation Table:

| Parameter | Symbol | Formula | Physical Significance |

| HOMO Energy | $ E_{HOMO} $ | Calculated | Ionization potential approximation; oxidation susceptibility. |

| LUMO Energy | $ E_{LUMO} $ | Calculated | Electron affinity; reduction potential (critical for nitro-reduction). |

| Energy Gap | $ \Delta E $ | $ E_{LUMO} - E_{HOMO} $ | Hardness: A large gap (>4 eV) implies high stability/low reactivity (typical for insensitivity). |

| Chemical Hardness | $ \eta $ | $ (I - A) / 2 $ | Resistance to charge transfer. |

| Electrophilicity | $ \omega $ | $ \mu^2 / 2\eta $ | Propensity to accept electrons (high in nitro-compounds). |

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting:

-

Drug Binding: Hydrogen bond donor/acceptor sites.

-

Crystal Packing: How molecules stack (impact density).

Protocol: Map the electrostatic potential onto the electron density isosurface (0.002 a.u.).

-

Red Regions (Negative): Localized on the Nitro oxygens and Carbonyl oxygens. These are H-bond acceptors.

-

Blue Regions (Positive): Localized on the Amino hydrogens and Ring NH. These are H-bond donors.

Intramolecular Interactions & Stability

For ADNP, the interaction between the substituent groups is not merely steric; it is electronic.

The Nitro-Amino "Lock"

A defining feature of 2-amino-5-nitropyrimidines is the formation of a planar, 6-membered pseudo-ring via hydrogen bonding:

This interaction locks the nitro group into planarity with the aromatic ring, maximizing conjugation. This "Planarization" is critical for:

-

Energetics: Increases crystal density (better packing = higher detonation velocity).

-

Stability: Reduces sensitivity to impact (the energy is dissipated through the conjugated system rather than bond breaking).

Atoms in Molecules (AIM) Analysis

To quantify this H-bond, perform an AIM analysis. Look for a Bond Critical Point (BCP) between the Amino H and Nitro O.

-

Electron Density ($ \rho $): Should be in the range of 0.02–0.04 a.u. for strong H-bonds.

-

Laplacian ($ \nabla^2\rho $): Positive values indicate closed-shell (electrostatic) interactions.

Experimental Validation Protocols

Theoretical data must be grounded in physical reality. Use the following protocols to validate your calculations.

Vibrational Spectroscopy (IR/Raman)

Calculated frequencies are harmonic and typically overestimate experimental (anharmonic) values.

-

Scaling Factor: Multiply B3LYP/6-311++G** frequencies by 0.967 before comparison.

-

Diagnostic Bands:

-

$ \nu(N-H) $: 3300–3450 cm⁻¹ (Amino stretch).

-

$ \nu(C=O) $: 1680–1720 cm⁻¹ (Confirms Keto form).

-

$ \nu_{as}(NO_2) $: ~1530–1560 cm⁻¹ (Asymmetric nitro stretch).

-

Synthesis for Validation

To generate the material for validation, the standard route involves the nitration of 2-amino-4,6-dihydroxypyrimidine.

Synthesis Diagram:

Figure 2: Synthetic pathway for generating ADNP samples for spectroscopic validation.

References

-

Synthesis & Properties: ChemicalBook.[1] (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis. Retrieved from

-

Tautomerism in Pyrimidines: Katrusiak, A., & Katrusiak, A. (2021).[2] Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Retrieved from

-

DFT Methodology for Nitropyrimidines: Hasanein, A. A., & Senior, S. A. (2006). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. ResearchGate. Retrieved from

-

Crystal Structure Context: Rajam, S., et al. (2016). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. IUCrData. Retrieved from

-

Electrostatic Potential & Sensitivity: Wang, B. G., et al. (2015).[3] A theoretical investigation into the strength of N-NO2 bonds... and electrostatic potential. Journal of Molecular Modeling. Retrieved from

Sources

- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A theoretical investigation into the strength of N-NO2 bonds, ring strain and electrostatic potential upon formation of intermolecular H-bonds between HF and the nitro group in nitrogen heterocyclic rings C n H2n N-NO2 (n = 2-5), RDX and HMX - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of the Nitro Group in 2-Amino-4,6-dihydroxy-5-nitropyrimidine Activity

This guide provides an in-depth exploration of the pivotal role the nitro functional group plays in modulating the chemical properties and biological activity of the 2-Amino-4,6-dihydroxy-5-nitropyrimidine scaffold. We will dissect the electronic influence of the nitro group, its impact on synthesis and reactivity, and its direct and indirect contributions to the molecule's mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical motif.

The Pyrimidine Core: Electronic Landscape and the Nitro Group's Influence

The pyrimidine ring is a π-deficient heterocyclic system due to the presence of two electronegative nitrogen atoms. These atoms withdraw electron density from the ring's carbon atoms, particularly at the C-2, C-4, and C-6 positions, rendering them susceptible to nucleophilic attack.[1] The C-5 position is comparatively less electron-deficient and is the preferred site for electrophilic substitution.[1]

The introduction of a nitro (-NO₂) group at the C-5 position dramatically amplifies this electron deficiency. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, operating through both inductive and resonance effects.[2][3] This potent electron-withdrawing nature profoundly alters the electronic landscape of the entire molecule.[4]

-

Increased Acidity: The electron-withdrawing effect of the nitro group increases the acidity of the hydroxyl and amino protons, influencing ionization states at physiological pH and potentially enhancing interactions with biological targets.

-

Enhanced Reactivity: The significant electron withdrawal activates the pyrimidine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4]

-

Modulated Target Binding: The altered electron distribution can fundamentally change how the molecule interacts with the active site of a target protein, potentially leading to stronger or more selective binding.[3] The addition of a similar electron-withdrawing cyano group at the C-5 position of other pyrimidine derivatives has been shown to increase the acidity of an exocyclic amino group, reinforcing hydrogen bonding with target residues.[5]

Caption: Electron-withdrawing effects on the pyrimidine ring.

Synthesis and Chemical Reactivity

The synthesis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine typically involves the nitration of the parent compound, 2-Amino-4,6-dihydroxypyrimidine. The choice of reagents and reaction conditions is critical for achieving successful nitration at the C-5 position while avoiding degradation of the starting material.

A general approach involves the use of a strong nitrating agent, such as fuming nitric acid, often in the presence of concentrated sulfuric acid.[6] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature must be carefully controlled to manage the exothermic nature of the reaction and prevent unwanted side products.[6]

Caption: General workflow for the synthesis of 5-nitropyrimidines.

Experimental Protocol: Nitration of 2-Amino-4,6-dihydroxypyrimidine

This protocol is adapted from established procedures for similar pyrimidine compounds and must be optimized for specific laboratory conditions.[6]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-Amino-4,6-dihydroxypyrimidine in concentrated sulfuric acid with cooling in an ice bath.

-

Temperature Control: Maintain the temperature of the reaction mixture between 30-35°C. This is a critical parameter to ensure selective nitration and prevent decomposition.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed the set range.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for a specified period (e.g., 2 hours) to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Product Isolation: Once the reaction is complete, cool the mixture (e.g., to 0°C) to promote crystallization of the product.

-

Purification: Filter the resulting precipitate and wash it sequentially with a non-polar organic solvent (e.g., dichloromethane) and cold distilled water to remove residual acids and impurities.

-

Validation: Dry the final product and confirm its identity and purity using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.

The Nitro Group as a Determinant of Biological Activity

The 5-nitro group is not merely a passive structural element; it is often a key pharmacophore directly involved in the molecule's biological activity. The mechanisms are varied and can be target-specific.

A. Bioreductive Activation

A prominent mechanism for nitroaromatic compounds involves their bioreductive activation.[2] In low-oxygen environments (hypoxia), such as those found in solid tumors or anaerobic bacteria, cellular reductases can reduce the nitro group.[2] This process generates highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[7] These reactive species can cause indiscriminate damage to cellular macromolecules like DNA and proteins, leading to cell death.[2][7] This makes 5-nitropyrimidines promising candidates for development as targeted anticancer or antimicrobial agents.

Caption: The bioreductive activation pathway of a nitroaromatic compound.

B. Enzyme Inhibition

The 5-nitropyrimidine scaffold is implicated in the inhibition of several key enzymes.

-

Thymidine Phosphorylase Inhibition: A structurally similar compound, 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine, has been identified as an inhibitor of thymidine phosphorylase.[8] This enzyme is crucial for the nucleotide salvage pathway, which is highly active in rapidly proliferating cells like cancer cells.[8] By inhibiting this enzyme, the compound can disrupt DNA synthesis and repair, ultimately inducing apoptosis.[8] The strong electron-withdrawing nature of the nitro group is likely critical for the necessary interactions within the enzyme's active site.

-

Nitric Oxide Synthase (NOS) Inhibition: Studies on 5-nitropyrimidine-2,4-dione analogues have demonstrated their ability to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS).[9] Overproduction of NO by iNOS is a hallmark of inflammatory conditions. Therefore, inhibiting iNOS is a valid therapeutic strategy for inflammatory diseases. The 5-nitro group is a key feature of these inhibitors, likely contributing to their binding affinity and inhibitory potency.[9]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is fundamental to drug design. For 2-Amino-4,6-dihydroxy-5-nitropyrimidine, the presence and position of the nitro group are critical determinants of its activity profile.

A comparative analysis of related pyrimidine derivatives reveals the importance of the C-5 substituent. In one study, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were found to be devoid of NO-inhibitory activity.[10][11] However, their 2-amino-4,6-dichloro counterparts showed significant inhibitory effects on immune-activated NO production, with the activity varying based on the C-5 substituent.[10][11] This suggests a complex interplay between the substituents at the C-4, C-5, and C-6 positions in determining the final biological effect. While the dihydroxy form may be inactive in this specific assay, the 5-nitro group remains a crucial modulator in other contexts, such as iNOS inhibition or as a bioreductive prodrug.[9]

Table 1: Comparative Activity of Pyrimidine Derivatives (Illustrative Data)

| Compound | C-4, C-6 Substituents | C-5 Substituent | Target | Activity (IC₅₀) | Reference |

| Analog A | -OH | -H | iNOS | > 100 µM | [10][11] |

| Analog B | -OH | -NO₂ | iNOS | Inactive in some assays | [10] |

| Analog C | -Cl | -F | NO Production | 2 µM | [10] |

| Analog D | Uracil Core | -NO₂ | iNOS | 6.2 µM | [9] |

| Analog E | Pyridine Core | -NO₂ | Chymotrypsin | 8.67 µM | [12] |

This table presents illustrative data from studies on related compounds to highlight SAR principles. The activity of the specific title compound may vary.

Quantitative Structure-Activity Relationship (QSAR) studies provide a computational framework to correlate a molecule's physicochemical properties (descriptors) with its biological activity.[13][14] For nitroaromatic compounds, key descriptors often include electronic parameters (like HOMO/LUMO energies), lipophilicity (logP), and steric factors.[13] A QSAR model for a series of 5-nitropyrimidines could elucidate the precise contribution of the nitro group's electronic and steric properties to its inhibitory potency, guiding the design of more effective analogues.[15][16]

References

-

The Role of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine in Advancing Anticancer Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved from [Link]

-

General reaction of pyrimidine ring 23 and 29-32, singly activated... (n.d.). ResearchGate. Retrieved from [Link]

-

Perin, N., et al. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Retrieved from [Link]

-

Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Chemistry Stack Exchange. Retrieved from [Link]

-

Li, Y., et al. (2021). Quantitative Structure–Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PMC - PubMed Central. Retrieved from [Link]

-

Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (n.d.). PubMed. Retrieved from [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). ResearchGate. Retrieved from [Link]

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022). ACS Publications. Retrieved from [Link]

-

Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. (2016). ResearchGate. Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. Retrieved from [Link]

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Quantitative Structural-Activity Relationship (QSAR), ADMET Screening and Bioactivity Evaluation of Inhibitory Potential of Thiazole Hydrazine. (2024). Advanced Journal of Chemistry, Section B. Retrieved from [Link]

-

Application of Quantitative Structure-Activity Relationships in the Prediction of New Compounds with Anti-Leukemic Activity. (2023). MDPI. Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved from [Link]

-

Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. (n.d.). RSC Publishing. Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.

-

5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. (2025). ResearchGate. Retrieved from [Link]

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega. Retrieved from [Link]

-

Basics of Computational Drug Design and QSAR: Bridging the Gap between Molecules and Therapeutics. (2023). YouTube. Retrieved from [Link]

-

5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. svedbergopen.com [svedbergopen.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine: A Detailed Protocol for Pharmaceutical Research and Development

This comprehensive guide provides a detailed protocol for the synthesis of 2-amino-4,6-dihydroxy-5-nitropyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, and the introduction of a nitro group at the C5 position offers a valuable handle for further chemical modifications and the exploration of novel structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine ring system is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry.[1] Derivatives of 2-aminopyrimidine, in particular, have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The synthesis of 2-amino-4,6-dihydroxy-5-nitropyrimidine serves as a key step in the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[3]

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-amino-4,6-dihydroxy-5-nitropyrimidine is efficiently achieved through a two-step reaction sequence. The first step involves the condensation of guanidine with a malonic acid diester to form the pyrimidine ring, yielding the precursor 2-amino-4,6-dihydroxypyrimidine. The subsequent step is the regioselective nitration of this precursor at the electron-rich C5 position.

Caption: Key safety precautions for the synthesis protocol.

Discussion and Troubleshooting

The successful synthesis of 2-amino-4,6-dihydroxy-5-nitropyrimidine relies on careful control of reaction conditions. In the first step, the purity of the reagents and the exclusion of moisture are important for achieving a high yield of the precursor. Incomplete reaction may result in the presence of starting materials in the final product.

The nitration step is the most critical. Over-nitration or side reactions can occur if the temperature is not adequately controlled. The formation of colored byproducts may indicate oxidation or degradation of the pyrimidine ring. If the product is impure, recrystallization from a suitable solvent, such as a water/ethanol mixture, may be necessary.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of 2-amino-4,6-dihydroxy-5-nitropyrimidine. By following the outlined procedures and adhering to the stringent safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The ability to synthesize and functionalize such heterocyclic scaffolds is fundamental to the development of novel therapeutic agents.

References

- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

- Google Patents. (n.d.). A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines.

- G. S. S. S. K. G, P. V. K. (2014). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 2235.

-

Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]

-

MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Retrieved from [Link]

-

International Journal of Engineering Research and Applications (IJERA). (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically active 2-thione-4,6-diamino-5-hydroxypyrimidine transition metal complexes. Retrieved from [Link]

Sources

Application Note: Purity Analysis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine

Topic: Analytical Methods for 2-Amino-4,6-dihydroxy-5-nitropyrimidine Purity Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and QC Analysts

Target Compound: 2-Amino-4,6-dihydroxy-5-nitropyrimidine (CAS 80466-56-4) Synonyms: 2-Amino-5-nitro-4,6-pyrimidinediol; 2-Amino-6-hydroxy-5-nitro-4(3H)-pyrimidinone Primary Application: Key intermediate in the synthesis of antiviral nucleoside analogs (e.g., Abacavir) and pteridines.[1]

Executive Summary & Strategic Rationale

The analysis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine presents a unique set of challenges due to its "brick-dust" physicochemical properties: high polarity, poor solubility in common organic solvents, and the potential for keto-enol tautomerism. Furthermore, the critical impurity—its non-nitrated precursor 2-Amino-4,6-dihydroxypyrimidine (CAS 56-09-7) —is structurally similar but significantly more polar.

This protocol departs from generic "pyrimidine" methods by prioritizing solubility management and structural silence . Unlike typical organic molecules, the target compound lacks non-exchangeable protons on the pyrimidine ring, rendering standard 1H-qNMR ineffective for direct assay but highly sensitive for detecting the unreacted precursor.

Key Analytical Pillars:

-

HPLC-UV: The workhorse for quantitative purity, utilizing a polar-embedded stationary phase to prevent "phase collapse" under high-aqueous conditions.

-

1H-NMR (Limit Test): A "negative signal" approach to quantify the unreacted precursor.

-

Solubility Protocol: A mandatory alkaline/DMSO dissolution step to ensure total recovery.

Chemical Context & Impurity Fate Mapping

Understanding the synthesis is prerequisite to accurate analysis. The target is typically synthesized via the nitration of 2-amino-4,6-dihydroxypyrimidine.

Synthesis & Impurity Diagram[2]

Caption: Impurity fate map showing the origin of the critical unreacted precursor impurity.

Physicochemical Characterization & Sample Preparation[3][4][5]

Challenge: The compound is insoluble in Methanol, Acetonitrile, and Water at neutral pH. Solution: Utilization of the compound's acidity (pKa ~5-6 due to the electron-withdrawing nitro group) for dissolution.

Solubility Protocol (Mandatory)

-

Diluent A (For HPLC): 25 mM Ammonium Acetate (pH 9.0) or 0.1% Ammonium Hydroxide in water. The compound dissolves readily as a salt.[2]

-

Diluent B (For NMR): DMSO-d6.

Procedure:

-

Weigh 10 mg of sample.[3]

-

Add 5 mL of Diluent A .

-

Sonicate for 10 minutes. The solution should be vibrant yellow/orange (characteristic of the nitropyrimidine anion).

-

Filter through a 0.2 µm PTFE or Nylon filter (Do not use PVDF if using DMSO).

Primary Method: HPLC-UV Purity Protocol

Standard C18 columns often fail to retain the highly polar precursor impurity. This protocol uses a Polar-Embedded C18 or a PFP (Pentafluorophenyl) column to maximize selectivity between the nitro-product and the non-nitro precursor.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Agilent ZORBAX Bonus-RP or Phenomenex Kinetex F5 (150 x 4.6 mm, 3.5 µm) | Polar-embedded group prevents dewetting in 100% aqueous mobile phase and improves peak shape for basic amines. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Low pH suppresses ionization of the -OH groups, improving retention. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Column Temp | 30°C | Maintains reproducibility. |

| Detection | UV 265 nm (Primary) & 330 nm (Secondary) | 265 nm detects the pyrimidine core; 330 nm is specific to the nitro-conjugation (yellow color). |

| Injection Vol | 5 µL | Low volume prevents solvent effects from the alkaline diluent. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 98 | 2 | Isocratic hold to retain polar Precursor. |

| 5.0 | 98 | 2 | End of hold. |

| 15.0 | 70 | 30 | Linear ramp to elute Target. |

| 20.0 | 10 | 90 | Wash column. |

| 25.0 | 98 | 2 | Re-equilibration. |

System Suitability Criteria

-

Resolution (Rs): > 2.0 between Precursor (RT ~3-4 min) and Target (RT ~10-12 min).

-

Tailing Factor: < 1.5 for the Target peak.

-

Precision (RSD): < 1.0% for 5 replicate injections.

Orthogonal Method: 1H-NMR "Silent Spectrum" Limit Test

Scientific Insight: The target compound (2-Amino-4,6-dihydroxy-5-nitropyrimidine) has no carbon-bound protons on the ring. In DMSO-d6, you will only see exchangeable protons (broad singlets for -NH2 and -OH) which are unreliable for quantification.

However, the Precursor (Impurity A) has a distinct proton at the C-5 position. This allows for a highly sensitive "Limit Test."

NMR Protocol

-

Solvent: DMSO-d6.

-

Internal Standard: Maleic Acid (trace amount) or TCNB (if quantitative accuracy is required).

-

Target Signal: The target compound is effectively "silent" in the aromatic region (no sharp singlets).

-

Impurity Signal: Look for a sharp singlet at δ 5.4 – 5.8 ppm (C5-H of the non-nitrated precursor).

Calculation: Any integration in the 5.4–5.8 ppm region relative to the internal standard represents the molar impurity of the precursor. If this region is flat, the nitration conversion is complete.

LC-MS Identification Protocol

To confirm the identity of impurities (e.g., if a new peak appears), use LC-MS.

-

Mode: Negative Electrospray Ionization (ESI-).

-

Why Negative? The hydroxyl groups are acidic; the compound ionizes better by losing a proton [M-H]-.

-

-

Target Mass:

-

MW = 172.09 g/mol .

-

Observed Ion [M-H]- = 171.1 m/z .

-

-

Precursor Mass:

-

MW = 127.09 g/mol .

-

Observed Ion [M-H]- = 126.1 m/z .

-

-

Mass Shift: The +45 Da shift (replacement of H with NO2) is diagnostic.

Analytical Workflow Diagram

Caption: Integrated analytical workflow for assay and impurity limit testing.

Troubleshooting & Common Pitfalls

| Issue | Probable Cause | Corrective Action |

| Double Peaks / Split Peaks | Keto-Enol Tautomerism or pH mismatch. | Ensure Mobile Phase A is buffered strongly at pH 3.0. Do not use unbuffered water. |

| Fronting Peaks | Sample solvent mismatch. | If dissolving in 0.1M NaOH, the injection plug is too alkaline. Neutralize slightly or reduce injection volume to 2-5 µL. |

| Low Recovery | Poor solubility. | Ensure the sample is fully dissolved (vibrant yellow solution). Use sonication. |

| Ghost Peaks | Carryover. | The nitro compound can stick to stainless steel. Use a needle wash of 50:50 Water:Acetonitrile with 0.1% Formic Acid. |

References

-

BenchChem. (2025).[3][4][2] Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques.Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 536768, 2-Amino-4,6-dihydroxy-5-nitropyrimidine.Link

-

ChemicalBook. (2025).[3] Synthesis and Properties of 2-Amino-4,6-dihydroxypyrimidine.Link

-

SIELC Technologies. (2024). HPLC Method for Analysis of Amino-Nitrophenols and Pyrimidines on Primesep Columns.Link

-

Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.[4][5] Pharmaceutical Chemistry Journal. Link

Sources

Application Notes and Protocols for the Cellular Investigation of 2-Amino-4,6-dihydroxy-5-nitropyrimidine

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative

2-Amino-4,6-dihydroxy-5-nitropyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. While this specific molecule is not extensively characterized in the scientific literature for its biological activity, its structural analogs have garnered interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are foundational to a wide array of biologically active molecules, including nucleobases, and have been explored for their potential as anticancer, anti-inflammatory, and antiviral agents.[1][2][3] Notably, the structurally related compound, 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine, has been identified as a potential inhibitor of thymidine phosphorylase, an enzyme crucial for DNA synthesis and repair in rapidly dividing cells, such as cancer cells.[4] Inhibition of this enzyme can disrupt DNA replication and induce programmed cell death, or apoptosis.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to initiate cellular assays with 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Given the limited direct data on this compound, the following protocols are based on established methodologies for characterizing novel chemical entities in a cellular context, with a hypothesized mechanism of action derived from its structural analogs. It is imperative to note that these protocols serve as a starting point and will require empirical optimization for specific cell lines and experimental questions.

Hypothesized Mechanism of Action: Inhibition of Nucleotide Metabolism

Based on the activity of its chlorinated analog, we hypothesize that 2-Amino-4,6-dihydroxy-5-nitropyrimidine may act as an inhibitor of enzymes involved in the nucleotide salvage pathway, such as thymidine phosphorylase. This pathway is particularly active in cancer cells, providing the necessary building blocks for rapid DNA replication. By inhibiting this pathway, the compound could lead to a depletion of the nucleotide pool, stalling DNA synthesis and ultimately triggering apoptosis.

Caption: Hypothesized mechanism of 2-Amino-4,6-dihydroxy-5-nitropyrimidine.

Safety and Handling

While specific safety data for 2-Amino-4,6-dihydroxy-5-nitropyrimidine is limited, related pyrimidine compounds are known to cause skin and eye irritation.[5][6] Therefore, standard laboratory precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Preparation of Stock Solutions

The solubility of 2-Amino-4,6-dihydroxy-5-nitropyrimidine should be empirically determined. A common starting point for polar organic compounds is to use dimethyl sulfoxide (DMSO).

-

Weighing: Accurately weigh a small amount of the compound (e.g., 5 mg).

-

Dissolving: Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell-Based Assays: Protocols and Experimental Design

The following are detailed protocols for initial in vitro characterization. It is recommended to use a cancer cell line known to be sensitive to antimetabolite drugs (e.g., HeLa, A549, or a panel of NCI-60 cell lines) alongside a non-cancerous cell line (e.g., HEK293 or fibroblasts) to assess for selective cytotoxicity.

Cell Viability Assay (MTT or Resazurin)

This assay determines the effect of the compound on cell proliferation and viability.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan product or resazurin to the fluorescent resorufin. The amount of product is proportional to the number of viable cells.

Materials:

-

Selected cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

2-Amino-4,6-dihydroxy-5-nitropyrimidine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

-

Solubilization buffer (for MTT) or plate reader (for resazurin)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

Assay:

-

MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

-

Resazurin: Add 10 µL of resazurin solution to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance (MTT) or fluorescence (resazurin) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

| Parameter | Recommended Starting Range |

| Cell Seeding Density | 5,000 - 10,000 cells/well |

| Compound Concentration | 0.1 µM - 100 µM (logarithmic dilutions) |

| Incubation Time | 24, 48, 72 hours |

| Vehicle Control | DMSO concentration matching the highest compound dose |

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

-

Selected cell lines

-

6-well cell culture plates

-

2-Amino-4,6-dihydroxy-5-nitropyrimidine stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Caption: Apoptosis assay workflow.

Data Interpretation:

-

Annexin V- / PI - : Live cells

-

Annexin V+ / PI - : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on cell cycle progression.

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Selected cell lines

-

6-well cell culture plates

-

2-Amino-4,6-dihydroxy-5-nitropyrimidine stock solution

-

Cold 70% ethanol

-

PI staining solution containing RNase A

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for a duration determined from the viability assay (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest at that point.

| Parameter | Recommended Starting Condition |

| Compound Concentration | IC50 and 2x IC50 |

| Treatment Duration | 24 hours |

| Fixation | Cold 70% Ethanol |

| Staining | Propidium Iodide with RNase A |

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the cellular characterization of 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Based on the results of these initial assays, further investigations can be pursued to elucidate the precise molecular mechanism. These may include Western blotting for key apoptotic and cell cycle regulatory proteins, direct enzymatic assays with thymidine phosphorylase, and broader transcriptomic or proteomic analyses. As with any novel compound, careful experimental design and thorough data analysis are paramount to uncovering its therapeutic potential.

References

-

Doležal, M., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4470–4479. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine in Advancing Anticancer Research. [Link]

- Kmoníčková, E., et al. (2007). The role of nitric oxide in the inhibitory effect of new pyrimidine derivatives on immune-activated macrophages. European Journal of Pharmacology, 570(1-3), 1-8.

-

Giménez-Gómez, P., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(4), 3383–3411. [Link]

-

Filimonov, I. S., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14387–14397. [Link]

- Giménez-Gómez, P., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.

-

PubChem. 2-Amino-4,6-dihydroxy-5-nitropyrimidine. [Link]

- Carvalhal, A. V., et al. (2011). Extracellular purine and pyrimidine catabolism in cell culture. Biotechnology Progress, 27(5), 1363–1372.

-

MP Biomedicals. 2-Amino-4,6-dihydroxy-5-nitropyrimidine. [Link]

-

Wang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(15), 4967. [Link]

-

ATCC. (2023). Cell Culture Best Practices Webinar. YouTube. [Link]

- Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PLoS ONE, 9(1), e86393.

-

ResearchGate. How to treat cell culture (with the compound) for a long term? [Link]

-

Molbase. 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine. [Link]

Sources

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-Amino-4,6-dihydroxypyrimidine - Safety Data Sheet [chemicalbook.com]

- 7. dev.usbio.net [dev.usbio.net]

Application Notes and Protocols for Developing Enzyme Inhibition Assays for Pyrimidine Compounds

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - East China Normal University [pure.ecnu.edu.cn]

- 6. Detection of thymidylate synthase modulators by a novel screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 9. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ebiotrade.com [ebiotrade.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Amino-4,6-dihydroxy-5-nitropyrimidine in Material Science

Prepared by: Gemini, Senior Application Scientist

Forward-Looking Statement

The following document provides a comprehensive overview of the potential applications of 2-Amino-4,6-dihydroxy-5-nitropyrimidine in material science. It is important to note that while the parent compound, 2-Amino-4,6-dihydroxypyrimidine, is a known chemical intermediate, specific applications of its 5-nitro derivative in material science are not yet extensively documented in publicly available literature.[1][2] This guide, therefore, synthesizes information on related compounds and fundamental chemical principles to propose and detail potential, high-impact applications for researchers and scientists. The protocols provided are illustrative and should be adapted and optimized based on experimental findings.

Introduction: A Molecule of Latent Potential

2-Amino-4,6-dihydroxy-5-nitropyrimidine is a multifaceted molecule possessing a unique combination of functional groups that make it a compelling candidate for advanced material synthesis. The pyrimidine core, substituted with electron-donating amino and hydroxyl groups and an electron-withdrawing nitro group, creates a push-pull electronic system. This configuration is known to impart valuable properties, including thermal stability and high energy density, making it a prime candidate for the development of next-generation energetic materials.[3]

The presence of multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitro and ring nitrogen atoms) suggests a strong potential for creating highly stable, three-dimensional crystalline structures through intricate hydrogen bonding networks.[4] These networks are crucial for the stability and insensitivity of energetic materials.[5]

This document will primarily focus on the most promising application of 2-Amino-4,6-dihydroxy-5-nitropyrimidine: its use as a precursor for novel, insensitive high-energetic materials. Additionally, we will briefly explore its potential in the synthesis of coordination polymers and functional dyes.

Physicochemical Properties